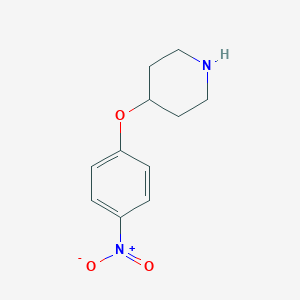

4-(4-Nitrophenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDECSRUJTQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620080 | |

| Record name | 4-(4-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-39-3 | |

| Record name | 4-(4-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenoxy)piperidine

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(4-Nitrophenoxy)piperidine, a valuable building block for researchers, scientists, and professionals in the field of drug development. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its functionalization allows for the exploration of vast chemical space in the pursuit of novel therapeutics.[1][2] This document details two robust synthetic methodologies and outlines the essential analytical techniques for the unambiguous structural confirmation of the target compound.

Introduction: The Significance of Functionalized Piperidines

The piperidine ring is a privileged heterocyclic motif found in a multitude of approved pharmaceutical agents and biologically active natural products.[1][3] Its conformational flexibility and the ability to introduce substituents at various positions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a 4-nitrophenoxy group at the 4-position of the piperidine ring yields this compound, a versatile intermediate. The electron-withdrawing nature of the nitro group can be exploited for further chemical transformations, or the entire nitrophenoxy moiety can serve as a key pharmacophoric element.

Synthesis Methodologies: A Tale of Two Reactions

The synthesis of this compound can be efficiently achieved through two primary, well-established synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. The choice between these methods will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reaction between a piperidin-4-olate salt and an activated nitro-aromatic electrophile, typically 1-fluoro-4-nitrobenzene. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.[4]

Reaction Principle:

The reaction proceeds via an addition-elimination mechanism, wherein the nucleophilic oxygen of the deprotonated 4-hydroxypiperidine attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring and yields the desired ether linkage.

Experimental Workflow: SNAr Synthesis

Caption: A typical workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol (SNAr):

-

Preparation of the Nucleophile: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Reaction: To the resulting suspension of the sodium salt of 4-hydroxypiperidine, add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in anhydrous DMF dropwise at 0 °C.

-

Heating and Monitoring: Warm the reaction mixture to 90 °C and stir for 4-6 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route for the formation of the ether linkage.[6] This reaction couples a primary or secondary alcohol (4-hydroxypiperidine) with a nucleophile (4-nitrophenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine.

Reaction Principle:

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This intermediate then deprotonates the acidic 4-nitrophenol. The resulting alkoxide attacks the activated phosphonium species, which is formed from the reaction of the betaine with 4-hydroxypiperidine, leading to the formation of an oxyphosphonium salt. Finally, the phenoxide displaces the oxyphosphonium group in an SN2 fashion to yield the desired product.[8]

Experimental Workflow: Mitsunobu Reaction

Caption: A generalized workflow for the Mitsunobu synthesis of this compound.

Detailed Experimental Protocol (Mitsunobu):

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the pure this compound.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial for ensuring its purity and structural integrity. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~83-86 °C |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of closely related structures and fundamental principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 8.2 and 7.0 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Piperidine Protons: A multiplet for the proton at the 4-position (δ ~4.6 ppm), and multiplets for the protons at the 2, 6, and 3, 5 positions of the piperidine ring. |

| ¹³C NMR | Aromatic Carbons: Signals for the four aromatic carbons, with the carbon attached to the nitro group being the most downfield. The carbon attached to the ether oxygen will also be downfield. Piperidine Carbons: A signal for the carbon at the 4-position bearing the oxygen atom (δ ~70-75 ppm), and signals for the other piperidine carbons. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A molecular ion peak at m/z = 222. Fragmentation: Characteristic fragmentation patterns involving the loss of the nitro group, cleavage of the ether bond, and fragmentation of the piperidine ring. |

| Infrared (IR) Spectroscopy | N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹). C-O Stretching: A strong C-O stretching band for the aryl ether (~1250 cm⁻¹). C-H Stretching: Aliphatic and aromatic C-H stretching bands. |

Data Interpretation Logic

Caption: Relationship between synthesis and characterization techniques for this compound.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound, a key intermediate in drug discovery. Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction offer viable pathways to this target molecule, with the choice of method depending on specific laboratory constraints and preferences. The comprehensive characterization protocol outlined, utilizing a suite of modern analytical techniques, ensures the structural integrity and purity of the final compound. By providing a clear and detailed framework for its preparation and analysis, this guide aims to facilitate the work of researchers in their quest for novel and effective therapeutic agents.

References

- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

- BenchChem. (2025).

- Khan, I., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 1-20.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2022).

- El-Gendy, A. A. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- Wikipedia. (2023). Mitsunobu reaction.

- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.

- BenchChem. (2025).

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Zakharenko, A. L., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(10), 22.

- Kappe, C. O. (2013). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 9, 1075-1088.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-10.

- Defense Technical Information Center. (1992). Piperidine Synthesis.

- Moody, C. J., & Rees, C. W. (2024).

- Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Ponnuswamy, M. N., et al. (2011). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.

- Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.

- Periandy, S., & Ramalingam, S. (2011). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 49(1), 21-27.

- Al-Ostoot, F. H., et al. (2023). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.

- Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl)

- ResearchGate. (2018). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...

- Dinis-Oliveira, R. J. (2022). Mass spectra and major fragmentation patterns of piperazine designer...

- Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Davies, H. M. L., et al. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -...

- ResearchGate. (2017). FTIR spectrum of (a)

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- ResearchGate. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES | Request PDF.

- Thermo Fisher Scientific. (2023).

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)piperidine: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 4-(4-Nitrophenoxy)piperidine. As a pivotal intermediate, understanding its characteristics is crucial for leveraging its full potential in complex molecular synthesis.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis.[1][2] Its structure uniquely combines a flexible saturated piperidine ring with a rigid, electron-deficient nitrophenyl group through a stable ether linkage. This distinct combination of features makes it an ideal scaffold for constructing more complex molecules with tailored biological activities. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, offering a modifiable scaffold to influence pharmacokinetic properties, while the nitrophenyl group provides a reactive handle for further chemical transformations, most notably the reduction of the nitro group to an amine.[3][4] This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and an overview of its critical applications.

Chemical Structure and Physicochemical Properties

The utility of this compound in chemical synthesis is a direct consequence of its molecular architecture. The structure consists of a piperidine ring substituted at the 4-position with a 4-nitrophenoxy group. The ether oxygen atom bridges the aliphatic piperidine core and the aromatic nitrophenyl ring. The para-position of the nitro group on the benzene ring significantly influences the electronic properties of the molecule, making the aromatic ring susceptible to certain nucleophilic substitution reactions and providing a key site for chemical modification.

Molecular Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Yellow to orange-yellow crystalline solid | [1] |

| Melting Point | 83-86 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |

| CAS Number | 162402-39-3 | [1] |

| InChI Key | VIAOUXPCADEEEG-UHFFFAOYSA-N |

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. Below are the expected characteristic signals for this compound.

| Technique | Expected Signals |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-8.2 ppm). The protons ortho to the nitro group are expected to be downfield (more deshielded) compared to the protons ortho to the ether linkage due to the strong electron-withdrawing nature of the nitro group. - Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The proton attached to the carbon bearing the oxygen (C4-H) will be the most downfield of the aliphatic signals. The protons on carbons adjacent to the nitrogen (C2-H, C6-H) will appear as a multiplet, as will the protons at the C3 and C5 positions. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (approx. 115-165 ppm). The carbon attached to the nitro group and the carbon attached to the ether oxygen will be the most deshielded. - Piperidine Carbons: Signals in the aliphatic region (approx. 30-70 ppm), with the carbon attached to the ether oxygen (C4) being the most downfield. |

| IR Spectroscopy | - N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹. - C-O-C Stretch (Ether): A strong band in the region of 1250-1000 cm⁻¹. - N-H Stretch: A moderate band around 3300-3500 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 222.24, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the piperidine ring. |

Synthesis Methodology: A Self-Validating Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then attacks an electrophilic carbon atom, displacing a leaving group. In this context, 4-nitrophenol serves as the nucleophile precursor, and a piperidine derivative with a suitable leaving group at the 4-position acts as the electrophile.

The choice of a protected piperidine, such as N-Boc-4-hydroxypiperidine, is a critical experimental design choice. The Boc (tert-butyloxycarbonyl) group serves two primary functions:

-

Nitrogen Protection: It prevents the piperidine nitrogen from acting as a competing nucleophile, which would lead to undesired N-arylation side products.

-

Solubility: It enhances the solubility of the piperidine reactant in common organic solvents.

The hydroxyl group of N-Boc-4-hydroxypiperidine must first be converted into a good leaving group, typically a tosylate or mesylate, before reaction with the 4-nitrophenoxide. An alternative, more direct approach is the Mitsunobu reaction, which allows for the direct coupling of N-Boc-4-hydroxypiperidine with 4-nitrophenol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a reliable method for the synthesis of the target compound. Each step is designed to maximize yield and purity, providing a self-validating system through in-process checks and final characterization.

Materials:

-

N-Boc-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

4-Nitrophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Part A: Synthesis of N-Boc-4-tosyloxypiperidine (Electrophile)

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add pyridine (1.5 eq) followed by a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by crystallization from an ethanol/water mixture.

Part B: Synthesis of N-Boc-4-(4-Nitrophenoxy)piperidine

-

Nucleophile Preparation: In a separate flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool to 0 °C and slowly add a solution of 4-nitrophenol (1.2 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium 4-nitrophenoxide. Causality: Using a strong base like NaH ensures complete deprotonation of the phenol, creating a potent nucleophile.

-

Coupling Reaction: Slowly add a solution of N-Boc-4-tosyloxypiperidine (from Part A, 1.0 eq) in anhydrous DMF to the 4-nitrophenoxide solution.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC. Causality: Heating is required to overcome the activation energy for the Sₙ2 displacement of the bulky tosylate group.

-

Work-up and Extraction: Cool the reaction to room temperature and carefully quench by adding water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Part C: Deprotection to Yield Final Product

-

Reaction Setup: Dissolve the purified N-Boc-4-(4-Nitrophenoxy)piperidine (from Part B) in DCM.

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

-

Final Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the final product, this compound. The product can be further purified by crystallization.

Applications in Research and Drug Development

The strategic value of this compound lies in its utility as a versatile intermediate.

-

Pharmaceutical Development: It is a key building block for synthesizing compounds with potential therapeutic applications, particularly those targeting neurological disorders.[2] The piperidine scaffold is a common feature in drugs due to its ability to improve solubility and bioavailability.[4] The primary amine, generated from the reduction of the nitro group, serves as a crucial attachment point for adding diverse chemical functionalities to explore structure-activity relationships (SAR).

-

Agrochemical Synthesis: The compound is also used to synthesize certain pesticides, where the nitrophenylpiperidine core contributes to the molecule's insecticidal activity.[1][2]

-

Biochemical Research: Derivatives of this compound are employed in studies involving receptor binding and enzyme inhibition, aiding in the elucidation of complex biological pathways.[2]

Safety and Handling

This compound is a chemical that requires careful handling to minimize risk. The following is a summary of essential safety information derived from available Safety Data Sheets (SDS).[5][6][7]

| Safety Aspect | Precautionary Measures |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[5][7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidants and strong acids.[1][5] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[7] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that provides a reliable and modifiable scaffold for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and established synthesis routes make it an invaluable tool for researchers in both academic and industrial settings. This guide has provided the core technical information necessary to understand, synthesize, and safely handle this compound, empowering scientists to leverage its properties in the pursuit of novel pharmaceuticals and other high-value chemical products.

References

-

4-(4-Piperidinyl)oxy-1-nitrobenzene. ChemBK. [Link]

-

4-(4-Nitrophenyl)piperidine | C11H14N2O2 | CID 15925817. PubChem, National Institutes of Health. [Link]

-

The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information, PubMed Central. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Technical Guide to the Spectroscopic Characterization of 4-(4-Nitrophenoxy)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenoxy)piperidine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure combines a flexible, saturated piperidine ring with a rigid, electron-deficient nitrophenyl ether moiety. This unique combination imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials. A precise understanding of its molecular structure is paramount for its effective application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule can be dissected into three key regions: the p-substituted aromatic ring, the ether linkage, and the saturated piperidine ring.

Caption: Chemical structure of this compound.

-

Aromatic Protons & Carbons: The strong electron-withdrawing effect of the nitro group (-NO₂) significantly influences the electron density of the aromatic ring. This leads to a downfield shift (deshielding) of the aromatic protons and carbons in the NMR spectra. The symmetrical para-substitution pattern simplifies the ¹H NMR spectrum into a characteristic AA'BB' system.

-

Piperidine Protons & Carbons: The protons on the piperidine ring reside in an aliphatic environment and are expected to appear upfield. The chemical environment of the protons at C2'/C6' and C3'/C5' are distinct due to their proximity to the nitrogen and oxygen atoms. The proton at C4' is directly attached to the carbon bearing the ether oxygen, resulting in a significant downfield shift compared to other piperidine protons.

-

Symmetry: The molecule possesses a plane of symmetry through the C1-C4 axis of the phenyl ring and the O-C4'-N axis of the piperidine ring (assuming rapid chair-chair interconversion). This symmetry results in chemically equivalent pairs of protons and carbons, simplifying the expected NMR spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts are influenced by shielding/deshielding effects from adjacent functional groups.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32 (adjust for signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

Spectral width: 0-10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR spectral data. These predictions are based on established substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-2, H-6 (Aromatic) | 8.15 - 8.25 | Doublet (d) | 2H | Strongly deshielded by the adjacent electron-withdrawing nitro group. |

| H-3, H-5 (Aromatic) | 6.95 - 7.05 | Doublet (d) | 2H | Shielded relative to H-2/H-6 but deshielded by the ether oxygen. |

| H-4' (Piperidine) | 4.50 - 4.65 | Multiplet (m) | 1H | Deshielded due to the direct attachment to the carbon bearing the electronegative ether oxygen. |

| H-2'eq, H-6'eq (Piperidine) | 3.10 - 3.25 | Multiplet (m) | 2H | Deshielded by the adjacent nitrogen atom. |

| H-2'ax, H-6'ax (Piperidine) | 2.70 - 2.85 | Multiplet (m) | 2H | Shielded relative to equatorial protons. |

| H-3'eq, H-5'eq (Piperidine) | 2.00 - 2.15 | Multiplet (m) | 2H | Typical aliphatic region. |

| H-3'ax, H-5'ax (Piperidine) | 1.60 - 1.75 | Multiplet (m) | 2H | Typical aliphatic region, shielded. |

| N-H (Piperidine) | 1.50 - 2.50 | Broad singlet (br s) | 1H | Chemical shift is variable and depends on solvent and concentration. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Acquisition mode: Proton-decoupled.

-

Number of scans: 512-1024 (or more, as ¹³C has low natural abundance).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-180 ppm.

-

-

Processing: Apply Fourier transformation and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-4 (Aromatic) | 162 - 164 | Attached to the electronegative ether oxygen, strongly deshielded. |

| C-1 (Aromatic) | 141 - 143 | Attached to the nitro group. |

| C-2, C-6 (Aromatic) | 125 - 127 | Deshielded by the adjacent nitro group. |

| C-3, C-5 (Aromatic) | 116 - 118 | Shielded relative to C-2/C-6. |

| C-4' (Piperidine) | 70 - 75 | Attached to the ether oxygen, significantly downfield for an aliphatic carbon. |

| C-2', C-6' (Piperidine) | 43 - 46 | Alpha to the nitrogen atom. |

| C-3', C-5' (Piperidine) | 30 - 33 | Beta to the nitrogen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural features.

Experimental Protocol: MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

-

Parameters (ESI-Positive Mode):

-

Ionization Mode: ESI+.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and other significant adducts or fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

The monoisotopic mass of this compound (C₁₁H₁₄N₂O₃) is 222.10 Da.[1] In ESI+ mode, the most prominent ion is expected to be the protonated molecule.

Table of Predicted Mass Spectrometry Data

| m/z (amu) | Ion Formula | Interpretation |

|---|---|---|

| 223.11 | [C₁₁H₁₅N₂O₃]⁺ | Protonated molecular ion ([M+H]⁺).[1] |

| 245.09 | [C₁₁H₁₄N₂O₃Na]⁺ | Sodium adduct ([M+Na]⁺).[1] |

| 138.06 | [C₇H₆NO₂]⁺ | Fragment from cleavage of the C-O ether bond. |

| 86.09 | [C₅H₁₂N]⁺ | Piperidine ring fragment from ether bond cleavage. |

The fragmentation of this compound would likely proceed via cleavage of the ether bond, which is a common fragmentation pathway for ethers.

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive spectroscopic profile for this compound based on predictive methods and analysis of structurally analogous compounds. The detailed breakdown of expected ¹H NMR, ¹³C NMR, and mass spectrometry data serves as a robust reference for researchers working with this compound. The provided protocols for data acquisition ensure that scientists can generate high-quality experimental data, which can then be validated against the interpretations presented herein. This foundational knowledge is critical for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

NIST. Piperidine, 1-(4-nitrophenyl)-. NIST Mass Spectrometry Data Center.

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the History and Synthesis of 4-(4-Nitrophenoxy)piperidine

For Immediate Release

This technical guide delves into the discovery and history of 4-(4-nitrophenoxy)piperidine, a heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. While a singular, seminal publication marking its discovery remains elusive in the historical record, its synthesis is a classic illustration of fundamental organic reactions. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its chemical origins, a detailed, field-proven synthetic protocol, and the scientific principles that underpin its creation.

Introduction: The Significance of the 4-Aryloxypiperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological properties. The introduction of an aryloxy substituent at the 4-position, as seen in this compound, creates a molecule with a distinct physicochemical profile, influencing factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The electron-withdrawing nature of the p-nitrophenyl group, in particular, makes this compound a valuable intermediate for further chemical transformations.

A Synthesis Rooted in Classic Organic Chemistry Principles

The logical and most probable route for the initial synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group.[2]

The key transformation is the formation of an ether linkage between the oxygen of a 4-hydroxypiperidine derivative and the aromatic ring of a nitrobenzene derivative. This specific type of ether synthesis, where an alkoxide displaces a halide from an unactivated alkyl halide, is famously known as the Williamson ether synthesis.[3] However, in the case of an activated aromatic system, the reaction proceeds via the SNAr pathway.

The selection of the appropriate halo-nitrobenzene is critical for the success of the reaction. While various halogens can serve as leaving groups, fluoride is particularly effective in nucleophilic aromatic substitution reactions.[4] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect.[5]

The following DOT script visualizes the logical relationship in the synthetic strategy:

Caption: Synthetic strategy for this compound.

Seminal Synthesis Protocol: A Self-Validating System

The following protocol describes a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice is explained to ensure trustworthiness and successful replication.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale for Use |

| 4-Hydroxypiperidine | 101.15 | 1.01 g | 10 mmol | The nucleophilic component providing the piperidine ring and the linking oxygen atom. |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10 mmol | The electrophilic aromatic component, activated towards nucleophilic attack by the nitro group. Fluoride is an excellent leaving group in SNAr.[4] |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 mmol | A strong, non-nucleophilic base to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more potent nucleophile, the corresponding alkoxide. |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by not solvating the anionic nucleophile as strongly as protic solvents. |

| Diethyl Ether | 74.12 | As needed | - | Used for extraction and washing of the product. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | Used to quench the reaction and neutralize any acidic species. |

| Brine | - | As needed | - | Used to wash the organic layer and aid in the removal of water. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | A drying agent to remove residual water from the organic phase. |

Procedure:

-

Preparation of the Nucleophile: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.01 g, 10 mmol) and anhydrous dimethylformamide (DMF, 20 mL).

-

Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 4-hydroxypiperidine.

-

Nucleophilic Aromatic Substitution: To the resulting suspension, add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in a minimal amount of anhydrous DMF.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The following DOT script illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

While the precise historical moment of the discovery of this compound is not prominently documented, its synthesis is a testament to the power and predictability of fundamental organic reactions. As a versatile intermediate, it continues to be a valuable tool in the hands of medicinal chemists. The straightforward and robust synthetic route allows for its ready availability, facilitating the exploration of novel piperidine-based compounds with a wide range of therapeutic potentials. Future work in this area will likely focus on leveraging this scaffold to develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for a variety of disease targets.

References

-

Advances in Natural Science. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)piperidine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of piperidine derivatives. Part I. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

ResearchGate. (2023, October 12). (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

ResearchGate. (2001, October). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

The Strategic Utility of 4-(4-Nitrophenoxy)piperidine: A Core Building Block for Advanced Drug Discovery

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: a saturated, three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be leveraged for salt formation and hydrogen bonding, and its overall metabolic stability. These features make piperidine derivatives invaluable scaffolds for engaging with biological targets in a highly specific manner. This guide focuses on a particularly versatile synthetic building block, 4-(4-nitrophenoxy)piperidine, and its pivotal role in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, reactivity, and strategic applications, providing a technical framework for its effective utilization in drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | N/A |

| Molecular Weight | 222.24 g/mol | N/A |

| Appearance | Typically a solid | [3] |

| ¹H NMR (Predicted) | Aromatic protons ortho to NO₂: ~8.2 ppm (d); Aromatic protons meta to NO₂: ~7.0 ppm (d); Piperidine protons (α to O): ~4.6 ppm (m); Piperidine protons (α to N): ~3.2 ppm (m); Piperidine protons (β to N and O): ~2.0 ppm (m) | [4][5] |

| ¹³C NMR (Predicted) | Aromatic C-NO₂: ~164 ppm; Aromatic C-O: ~141 ppm; Aromatic CH ortho to NO₂: ~126 ppm; Aromatic CH meta to NO₂: ~116 ppm; Piperidine C-O: ~70 ppm; Piperidine C-N: ~45 ppm; Piperidine C-C: ~30 ppm | [4][5] |

| IR (KBr, cm⁻¹) | Asymmetric NO₂ stretch: ~1590 cm⁻¹; Symmetric NO₂ stretch: ~1340 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹; N-H stretch (secondary amine): ~3300 cm⁻¹ | [6][7] |

| Mass Spectrometry (EI) | [M]⁺ at m/z 222 | [8] |

Note: The NMR data are predicted based on spectral data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Synthesis of this compound: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, the alkoxide generated from 4-hydroxypiperidine, attacks the carbon atom bearing the leaving group on the electron-deficient nitrophenyl ring. This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][9] The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the para position.

-

Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex then collapses, expelling the leaving group and restoring the aromaticity of the ring to yield the final product.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of SNAr reactions.

Materials:

-

4-Fluoronitrobenzene

-

4-Hydroxypiperidine

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

-

Base Addition: To the stirred solution, add a suitable base.

-

Option A (Milder Conditions): Add anhydrous potassium carbonate (1.5-2.0 eq).

-

Option B (Stronger Base): Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

-

Formation of the Alkoxide: Stir the mixture at room temperature (for K₂CO₃) or continue stirring at 0 °C for 30 minutes (for NaH) to allow for the formation of the potassium or sodium alkoxide of 4-hydroxypiperidine.

-

Addition of Electrophile: Add 4-fluoronitrobenzene (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If NaH was used, carefully quench any excess hydride with a few drops of isopropanol.

-

Pour the mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices

-

Choice of Leaving Group: The "element effect" in SNAr reactions often shows a reactivity order of F > Cl > Br > I.[10][11] This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[12][13]

-

Choice of Base: A base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more nucleophilic alkoxide.[3] Potassium carbonate is a milder, safer, and often effective base for this transformation.[3] Sodium hydride is a much stronger, non-nucleophilic base that irreversibly deprotonates the alcohol, which can lead to faster reaction times but requires more careful handling.[14]

-

Choice of Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions.[10] They are capable of solvating the cation of the alkoxide but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This leads to significant rate enhancements compared to protic solvents.[10]

The Pivotal Transformation: Reduction of the Nitro Group

The true synthetic utility of this compound is unlocked upon the reduction of its nitro group to a primary amine, yielding 4-(4-aminophenoxy)piperidine. This transformation opens up a vast array of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and reductive amination.

Caption: The reduction of this compound to its amino derivative.

Experimental Protocol: Reduction to 4-(4-Aminophenoxy)piperidine

Method A: Catalytic Hydrogenation

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure is sufficient, but a Parr shaker can be used for higher pressures) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenoxy)piperidine, which can often be used in the next step without further purification.

Method B: Chemical Reduction with Tin(II) Chloride

-

Reaction Setup: Dissolve this compound in ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice. Basify the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The 4-(4-aminophenoxy)piperidine core is a valuable pharmacophore found in a number of biologically active compounds. Its structure allows for the introduction of diverse functionalities at the aniline nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, this scaffold is a key component in the synthesis of certain CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV infection.[1][15] The synthesis of such complex molecules often involves the coupling of the 4-(4-aminophenoxy)piperidine building block with other elaborate fragments.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14][16][17][18][19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[14][16][18][19] Use in a well-ventilated area or a fume hood.[16][18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][17][18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[14][18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into a class of pharmacologically relevant structures. Its synthesis via the robust SNAr reaction and its subsequent transformation into the highly functional 4-(4-aminophenoxy)piperidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of the next generation of therapeutics.

References

- Wiley-VCH. (2007). Supporting Information.

- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Buncel, E., & Eggimann, T. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8684–8692.

- Gundert, F., & Hoz, S. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules (Basel, Switzerland), 19(9), 13839–13851.

- SynQuest Laboratories, Inc. (n.d.). 4-(2-Nitrophenoxy)

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2017). 1-(4-Nitrophenyl)

- Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3461–3464.

- Fisher Scientific. (2017). 1-(4-Nitrophenyl)

- Buncel, E., & Eggimann, T. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(18), 8684–8692.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Google Patents. (2015).

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Tan Yong Boon. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange.

- PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.

- MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.

- Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.

- Banks, H. D. (1992). Piperidine Synthesis.

- Angelova, A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 1017-1025.

- Royal Society of Chemistry. (2015). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 13(24), 6755-6766.

- Wang, Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & biomolecular chemistry, 5(21), 3461–3464.

- Wendt, M. D., & Kunzer, A. R. (2010). Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. Tetrahedron Letters, 51(4), 641–644.

- Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 10(1), 1-15.

- Google Patents. (2010).

- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Google Patents. (1974).

- NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook.

- ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Omega, 8(8), 7855–7863.

- PubChem. (n.d.). 4-Aminopyridine.

- MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(11), 1362.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Nitrodiphenylamine.

Sources

- 1. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. fishersci.com [fishersci.com]

- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. capotchem.com [capotchem.com]

CAS number and molecular formula of 4-(4-Nitrophenoxy)piperidine

An In-depth Technical Guide to 4-(4-Nitrophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and critical safety and handling procedures. As a bifunctional molecule featuring a reactive piperidine nitrogen and an electron-deficient nitroaromatic ring, this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the discovery of novel therapeutic agents. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making its derivatives, such as the one discussed herein, highly valuable for drug development programs.[1][2][3] This guide is intended to serve as an expert resource for researchers, enabling them to effectively utilize this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in the landscape of pharmaceuticals and bioactive natural products.[1][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for precise orientation of pharmacophoric groups. This makes piperidine-containing compounds foundational to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2][3][4]

This compound emerges as a particularly strategic intermediate. It couples the proven piperidine core with a 4-nitrophenoxy group. The ether linkage provides structural flexibility, while the nitro group serves a dual purpose: it acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring, and can be readily reduced to an aniline, providing a key vector for further chemical elaboration. This inherent functionality makes it an important intermediate for the synthesis of novel compounds with potential biological activity in pharmaceuticals and pesticides.[5]

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. It is crucial to distinguish this molecule, which contains a C-O-C ether linkage, from its isomer, 4-(4-nitrophenyl)piperidine, which features a direct C-N bond between the rings.

| Property | Data | Source(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | 4-(p-nitrophenoxy)piperidine, 4-(4-nitro-phenoxy)-piperidine | [5][6] |

| CAS Number | 1890186-93-2, 162402-39-3 | [6][7] |

| Molecular Formula | C11H14N2O3 | [6][7][8] |

| Molecular Weight | 222.24 g/mol | [7] |

| Appearance | Yellow to orange-yellow crystalline solid | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [5] |

| Hydrochloride Salt CAS | 148505-45-7 | [9][10] |

| Hydrochloride Appearance | Brown Solid | [9] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile. The following protocol describes a representative method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

Expertise & Experience Insight: This two-stage protocol (synthesis with a protecting group, followed by deprotection) is a self-validating system. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice to prevent the secondary amine of piperidine from interfering with the desired O-arylation reaction. The subsequent clean removal of the Boc group under acidic conditions ensures the final product's integrity.

Part A: Synthesis of tert-Butyl this compound-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide, which is necessary for the subsequent substitution reaction.

-

Activation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

-

SNAr Reaction: Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture. Heat the flask to 80-90°C and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution.

-

Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with saturated aqueous sodium chloride (brine) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Part B: Deprotection to Yield this compound

-

Acidolysis: Dissolve the crude intermediate from Part A in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Reaction: Stir the mixture for 1-3 hours, monitoring the removal of the Boc group by TLC. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing CO2 and tert-butanol.

-

Neutralization: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO3) until effervescence stops.

-

Final Isolation: Extract the aqueous layer with DCM. Combine all organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the final product as a yellow solid.[5]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block for creating more complex molecular architectures. Its utility is rooted in the orthogonal reactivity of its two key functional groups.

-

Piperidine Nitrogen: The secondary amine is a versatile handle for a wide range of chemical transformations, including alkylation, acylation, arylation, and reductive amination. This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) in a drug discovery campaign.

-

Nitro Group: The nitro moiety can be readily reduced to an amine (aniline derivative). This newly formed amino group opens a second avenue for functionalization, such as amide bond formation, sulfonylation, or its use in further cross-coupling reactions.

This dual functionality makes the compound an ideal starting point for constructing libraries of compounds for screening against various biological targets.

Logical Relationship Diagram

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.[5] The following information is synthesized from safety data for closely related compounds.[11][12][13][14]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[11][12]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

-

-

Storage:

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a robust platform for the synthesis of diverse chemical libraries. By understanding its properties, synthesis, and safe handling as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel molecules with therapeutic potential.

References

-

4-(4-Piperidinyl)oxy-1-nitrobenzene. ChemBK. [Link]

-

4-(4-Nitrophenyl)piperidine | C11H14N2O2 | CID 15925817. PubChem - NIH. [Link]

-

This compound HYDROCHLORIDE [148505-45-7]. Chemsigma. [Link]

-

Piperidine, 1-methyl-4-(4-nitrophenoxy)-4-phenyl- | C18H20N2O3 | CID 3060390. PubChem - NIH. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Capot Chemical. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCr. [Link]

-

This compound (C11H14N2O3). PubChemLite. [Link]

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. NIH. [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

-

Piperidine, 1-(4-nitrophenyl)-. NIST WebBook. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Piperidine-based drug discovery. University of Arizona. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound HYDROCHLORIDE [148505-45-7] | Chemsigma [chemsigma.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Nitrophenoxy)piperidine

Introduction

4-(4-Nitrophenoxy)piperidine is a versatile molecule incorporating a piperidine ring, a nitroaromatic moiety, and an ether linkage. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. The hydrochloride salt of this compound is a common form used in laboratory settings, and its properties will also be considered.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and its hydrochloride salt is essential for any experimental design.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₅ClN₂O₃ |

| Molecular Weight | 222.24 g/mol | 258.70 g/mol |

| Appearance | - | Brown Solid |

| CAS Number | 1890186-93-2[1] | 148505-45-7 |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of a basic piperidine nitrogen suggests that the solubility of this compound will be pH-dependent.

Theoretical Considerations